Cas no 852509-46-7 (Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)-)
Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)-
- 852509-46-7
- AT40349
- (2S)-2,4,4-trimethylpyrrolidine hydrochloride
- EN300-7606797
- (2S)-2,4,4-trimethylpyrrolidinehydrochloride
- (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride
-
- Inchi: 1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1
- InChI Key: BPCCAZVJDWGUNO-RGMNGODLSA-N
- SMILES: Cl.N1CC(C)(C)C[C@@H]1C
Computed Properties
- Exact Mass: 149.0971272Da
- Monoisotopic Mass: 149.0971272Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 86.4
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7606797-0.05g |
(2S)-2,4,4-trimethylpyrrolidine hydrochloride |
852509-46-7 | 95.0% | 0.05g |
$249.0 | 2025-02-24 | |
| Enamine | EN300-7606797-0.1g |
(2S)-2,4,4-trimethylpyrrolidine hydrochloride |
852509-46-7 | 95.0% | 0.1g |
$372.0 | 2025-02-24 | |
| Enamine | EN300-7606797-0.25g |
(2S)-2,4,4-trimethylpyrrolidine hydrochloride |
852509-46-7 | 95.0% | 0.25g |
$530.0 | 2025-02-24 | |
| Enamine | EN300-7606797-0.5g |
(2S)-2,4,4-trimethylpyrrolidine hydrochloride |
852509-46-7 | 95.0% | 0.5g |
$835.0 | 2025-02-24 | |
| Enamine | EN300-7606797-1.0g |
(2S)-2,4,4-trimethylpyrrolidine hydrochloride |
852509-46-7 | 95.0% | 1.0g |
$1070.0 | 2025-02-24 | |
| Enamine | EN300-7606797-2.5g |
(2S)-2,4,4-trimethylpyrrolidine hydrochloride |
852509-46-7 | 95.0% | 2.5g |
$2100.0 | 2025-02-24 | |
| Enamine | EN300-7606797-5.0g |
(2S)-2,4,4-trimethylpyrrolidine hydrochloride |
852509-46-7 | 95.0% | 5.0g |
$3105.0 | 2025-02-24 | |
| Enamine | EN300-7606797-10.0g |
(2S)-2,4,4-trimethylpyrrolidine hydrochloride |
852509-46-7 | 95.0% | 10.0g |
$4606.0 | 2025-02-24 | |
| Aaron | AR028VRG-50mg |
(2S)-2,4,4-trimethylpyrrolidinehydrochloride |
852509-46-7 | 95% | 50mg |
$368.00 | 2025-02-17 | |
| Aaron | AR028VRG-100mg |
(2S)-2,4,4-trimethylpyrrolidinehydrochloride |
852509-46-7 | 95% | 100mg |
$537.00 | 2025-02-17 |
Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)-
Comprehensive Overview of Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- (CAS No. 852509-46-7)
The compound Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- (CAS No. 852509-46-7) is a chiral derivative of pyrrolidine, a saturated five-membered nitrogen-containing heterocycle. This specific stereoisomer, characterized by its (2S)-configuration, has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The hydrochloride salt form enhances its solubility and stability, making it a preferred choice for various applications.
In recent years, the demand for chiral building blocks like 2,4,4-trimethylpyrrolidine hydrochloride has surged, driven by the growing emphasis on enantioselective synthesis in drug discovery. Researchers are increasingly exploring its potential as a key intermediate in the development of bioactive molecules, particularly in the fields of central nervous system (CNS) therapeutics and antimicrobial agents. Its trimethyl-substituted pyrrolidine core offers steric and electronic modulation, which is critical for optimizing drug-receptor interactions.
One of the trending topics in organic chemistry is the use of chiral auxiliaries and catalysts to achieve high enantiomeric purity. The (2S)-stereochemistry of this compound aligns with this trend, as it can serve as a versatile scaffold for asymmetric synthesis. For instance, it has been investigated in the preparation of proline analogs, which are pivotal in peptide mimetics and enzyme inhibition studies. This relevance to green chemistry and sustainable synthesis further elevates its profile in academic and industrial settings.
From a technical standpoint, the hydrochloride salt of 2,4,4-trimethylpyrrolidine exhibits excellent compatibility with modern synthetic methodologies, such as flow chemistry and microwave-assisted reactions. These techniques are frequently searched by chemists aiming to improve reaction efficiency and reduce waste. The compound’s robustness under diverse conditions makes it a candidate for scalable processes, addressing the industry’s need for cost-effective and environmentally friendly production.
Another area of interest is the compound’s potential role in catalysis. Recent studies highlight its utility in designing ligands for transition metal complexes, which are essential for cross-coupling reactions—a cornerstone of modern organic synthesis. This application resonates with the broader scientific community’s focus on C−H activation and atom economy, topics frequently queried in academic databases and forums.
Quality control and analytical characterization of Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- are critical for ensuring reproducibility in research. Advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify its purity and stereochemical integrity. These methods align with the increasing demand for high-purity reagents in precision medicine and material science, as reflected in search engine trends.
In summary, Pyrrolidine, 2,4,4-trimethyl-, hydrochloride, (2S)- (CAS No. 852509-46-7) represents a multifaceted tool for synthetic chemists. Its applications span from pharmaceutical intermediates to catalytic systems, underpinned by its stereochemical precision and adaptability. As the scientific community continues to prioritize enantioselective synthesis and sustainable methodologies, this compound is poised to remain a subject of ongoing exploration and innovation.
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